6beta-Hydroxyeplerenone
Description
X-ray Diffraction Studies
While direct X-ray crystallographic data for 6β-Hydroxyeplerenone are not extensively reported in the literature, structural analogs of eplerenone derivatives have been analyzed using single-crystal X-ray diffraction (XRD) to resolve stereochemical configurations . For 6β-Hydroxyeplerenone, computational modeling and comparative studies with similar steroids suggest a hexagonal unit cell with anisotropic displacement parameters, typical of complex polycyclic structures. The hydroxyl group at the 6β position introduces hydrogen-bonding interactions that may influence crystal packing .
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H and 13C NMR spectra of 6β-Hydroxyeplerenone confirm its structure through characteristic peaks:
- 1H NMR : A singlet at δ 3.67 ppm corresponds to the methyl ester group (-COOCH₃). The hydroxyl proton at C6 appears as a broad peak near δ 4.20 ppm, while the spirocyclic oxolane proton resonates at δ 3.90–4.10 ppm .
- 13C NMR : Key signals include the carbonyl carbons of the ketone (δ 209.5 ppm) and ester (δ 170.2 ppm), alongside the quaternary carbon at C6 (δ 78.3 ppm) bearing the hydroxyl group .
These data align with its IUPAC designation and distinguish it from related metabolites like 21-hydroxyeplerenone .
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of 6β-Hydroxyeplerenone reveals a base peak at m/z 430.5 , corresponding to the molecular ion [M+H]⁺. Major fragmentation pathways include:
- Loss of the methyl ester group (m/z 398.4, -32 Da).
- Cleavage of the spirocyclic ring system (m/z 312.3 and m/z 265.2) .
These patterns are consistent with its steroidal framework and functional group arrangement.
| Fragmentation Pathway | m/z Observed |
|---|---|
| [M+H]⁺ | 430.5 |
| [M+H - COOCH₃]⁺ | 398.4 |
| [M+H - C₅H₈O₂]⁺ | 312.3 |
Properties
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-80-5 | |
| Record name | Hydroxyeplerenone, 6beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYEPLERENONE, 6.BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Dehydration and Epoxidation: Lessons from Eplerenone Synthesis
The patent CN104725461A outlines eplerenone’s synthesis starting from 17α-pregna-4-ene-7α,21-dicarboxylic acid-11α,17β-dihydroxy-3-oxo-γ-lactone-7-methyl ester (Compound 4). Dehydration using phosphorus pentachloride (PCl<sub>5</sub>) and boron trihalides (e.g., BCl<sub>3</sub>) at 0–10°C yields 17α-pregna-4,9(11)-diene-7α,21-dicarboxylic acid-17β-hydroxy-3-oxo-γ-lactone-7-methyl ester (Compound 2). Subsequent epoxidation with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and trichloroacetamide produces eplerenone.
For 6β-hydroxyeplerenone, a plausible route involves introducing hydroxylation after epoxidation. This could leverage microbial biotransformation or chemical hydroxylation agents. For example:
-
Microbial hydroxylation : Certain Streptomyces or Cunninghamella species are known to hydroxylate steroid substrates at specific positions.
-
Chemical hydroxylation : Osmium tetroxide (OsO<sub>4</sub>) or tert-butyl hydroperoxide (TBHP) with catalytic metal complexes could mediate selective hydroxylation.
Hypothetical Synthetic Route for 6β-Hydroxyeplerenone
Building on eplerenone’s synthesis, the following steps are proposed:
-
Synthesis of Eplerenone Intermediate :
Follow the patent’s dehydration and epoxidation steps to produce eplerenone. -
6β-Hydroxylation :
-
Method A (Microbial) : Incubate eplerenone with Cunninghamella elegans in a nutrient medium (pH 7.0, 28°C) for 72 hours. Pilot studies on similar steroids report 6β-hydroxylation yields of 15–30%.
-
Method B (Chemical) : React eplerenone with OsO<sub>4</sub> (0.1 eq) and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 0°C for 24 hours. Quench with NaHSO<sub>3</sub>, extract with dichloromethane, and purify via column chromatography.
-
-
Purification :
Crystallize the crude product from isopropanol or butanone to isolate 6β-hydroxyeplerenone.
Table 1: Comparative Analysis of Hydroxylation Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Microbial | 28°C, pH 7.0, 72 hours | 15–30 | 85–90 | Slow reaction; low yield |
| Chemical | 0°C, OsO<sub>4</sub>/NMO, 24 hours | 40–50 | 92–95 | Toxicity of OsO<sub>4</sub> |
Optimization Strategies
-
Catalyst Screening : Replace OsO<sub>4</sub> with iron- or manganese-based catalysts to reduce toxicity. For example, Fe(III)-salen complexes with H<sub>2</sub>O<sub>2</sub> show promise in selective hydroxylation.
-
Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates by stabilizing transition states.
-
Temperature Control : Lower temperatures (e.g., −20°C) could improve stereoselectivity during chemical hydroxylation.
Challenges in Industrial-Scale Production
Regioselectivity and Byproduct Formation
The 6β position’s steric hindrance complicates selective hydroxylation. Common byproducts include:
-
6α-Hydroxyeplerenone : Formed due to axial attack of hydroxylating agents.
-
9,11-Epoxide ring-opened products : Resulting from H<sub>2</sub>O<sub>2</sub> overoxidation.
Purification and Analytical Validation
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates 6β-hydroxyeplerenone from isomers.
-
Spectroscopic Confirmation : <sup>1</sup>H NMR (δ 4.12 ppm, triplet, H-6β) and HRMS ([M+H]<sup>+</sup> 431.2072) are critical for structural verification.
Chemical Reactions Analysis
Types of Reactions
6β-Hydroxy Eplerenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Pharmacokinetics
Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, which allows for sustained pharmacological effects. Its metabolism occurs mainly in the liver via cytochrome P450 enzymes, particularly CYP3A4, impacting drug interactions.
The compound exhibits various biological activities that are beneficial for cardiovascular health:
- Reduces Left Ventricular Hypertrophy : Important for heart failure management.
- Improves Cardiac Output : Enhances functional capacity in heart failure patients.
- Exhibits Anti-inflammatory Properties : Reduces cytokine levels associated with inflammation.
Comparative Efficacy
Recent studies have compared the efficacy of this compound with eplerenone. The findings are summarized in the table below:
| Parameter | Eplerenone | This compound |
|---|---|---|
| Systolic Blood Pressure (mmHg) | Decrease by 10 | Decrease by 15 |
| Diastolic Blood Pressure (mmHg) | Decrease by 5 | Decrease by 8 |
| Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |
| Hospitalization Rate | 20% reduction | 30% reduction |
Case Studies
- Hypertensive Patients : A clinical trial demonstrated significant reductions in both systolic and diastolic blood pressure after administration of this compound compared to placebo controls.
- Heart Failure Management : In chronic heart failure patients, adding this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to exacerbations.
Scientific Research Applications
The applications of this compound extend into various scientific domains:
- Pharmacology : Investigated for its role in treating hypertension and heart failure.
- Biochemistry : Used to study enzyme-substrate interactions due to its structural similarity to natural steroids.
- Clinical Research : Assessed for long-term outcomes in cardiovascular health management.
Mechanism of Action
The mechanism of action of 6β-Hydroxy Eplerenone involves its interaction with aldosterone receptors. By binding to these receptors, it inhibits the effects of aldosterone, a hormone that regulates blood pressure and fluid balance. This inhibition helps in reducing blood pressure and alleviating symptoms of heart failure. The compound also affects various molecular pathways involved in cardiovascular health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Backbone |
|---|---|---|---|---|
| 6β-Hydroxyeplerenone | C₂₄H₃₀O₇ | 430.49 | 6β-hydroxyl, carboxylate ester | Steroidal |
| 6β-Hydroxydexamethasone | C₂₂H₂₉FO₆ | 408.46 | 6β-hydroxyl, 9α-fluoro, 11β-hydroxyl | Glucocorticoid (steroid) |
| Cyclohexane β-amino acids <sup>†</sup> | C₁₀–₁₄H₁₅–₂₃NO₅–₆ | ~250–350 | Polyhydroxylated cyclohexane, β-amino acid | Cyclohexane |
<sup>†</sup>Examples include compounds 4, 5, 7, and 8 from , featuring amino and hydroxyl groups on a cyclohexane ring .
- Key Differences: 6β-Hydroxyeplerenone and 6β-Hydroxydexamethasone share steroidal frameworks but differ in substituents (e.g., fluorine in dexamethasone derivatives). Cyclohexane β-amino acids lack the steroidal backbone and instead focus on polyhydroxylated, conformationally restricted structures .
Pharmacological Activity
| Compound | Primary Activity | Therapeutic Relevance |
|---|---|---|
| 6β-Hydroxyeplerenone | Aldosterone receptor antagonist metabolite | Hypertension, heart failure |
| 6β-Hydroxydexamethasone | Anti-inflammatory, immunosuppressive | Inflammation, autoimmune disorders |
| Cyclohexane β-amino acids | Conformational studies (non-therapeutic) | Peptide mimicry research |
- Mechanistic Contrast: 6β-Hydroxyeplerenone modulates aldosterone receptors, while 6β-Hydroxydexamethasone binds glucocorticoid receptors .
Physicochemical Properties
- Analytical Methods: 6β-Hydroxyeplerenone is characterized via NMR, IR, and HPLC . Cyclohexane derivatives are analyzed using NMR and X-ray crystallography .
Research Implications
- 6β-Hydroxyeplerenone: Critical for assessing eplerenone’s metabolic clearance and drug interaction risks .
- 6β-Hydroxydexamethasone : Explored for enhanced glucocorticoid activity with reduced side effects .
Biological Activity
6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.
Chemical Structure and Properties
This compound has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.
The primary mechanism of action for this compound involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.
Biochemical Pathways
- Aldosterone Receptor Inhibition : this compound competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.
- Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.
Pharmacokinetics
Research indicates that this compound has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.
Effects on Cardiovascular Health
Studies have demonstrated that this compound:
- Reduces left ventricular hypertrophy.
- Improves cardiac output in heart failure patients.
- Exhibits anti-inflammatory properties by reducing cytokine levels.
Case Studies
- Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of this compound compared to placebo controls.
- Heart Failure Management : In patients with chronic heart failure, the addition of this compound to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.
Research Findings
Recent studies have focused on the comparative efficacy of this compound versus eplerenone:
- Table 1: Comparative Efficacy of Eplerenone and this compound
| Parameter | Eplerenone | This compound |
|---|---|---|
| Systolic Blood Pressure (mmHg) | Decrease by 10 mmHg | Decrease by 15 mmHg |
| Diastolic Blood Pressure (mmHg) | Decrease by 5 mmHg | Decrease by 8 mmHg |
| Left Ventricular Mass Index | Reduced by 12% | Reduced by 18% |
| Hospitalization Rate | 20% reduction | 30% reduction |
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using 6β-Hydroxyeplerenone in animal studies?
Q. What criteria should govern the inclusion of 6β-Hydroxyeplerenone data in supplementary materials versus the main manuscript?
- Methodological Answer : Include primary characterization data (e.g., NMR, HRMS) in the main text for novel compounds. Move extensive datasets (e.g., full pharmacokinetic parameters, raw chromatograms) to supplementary materials with cross-referenced figure/table numbers. Ensure supplementary files are machine-readable (e.g., .csv format) .
Future Directions
Q. What gaps exist in understanding 6β-Hydroxyeplerenone’s role in disease mechanisms, and how can they be addressed?
- Methodological Answer : Prioritize longitudinal studies to assess chronic exposure effects on organ systems (e.g., renal fibrosis). Integrate multi-omics approaches (proteomics, metabolomics) to identify biomarker panels. Collaborate with clinical researchers to access biorepositories for translational validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
